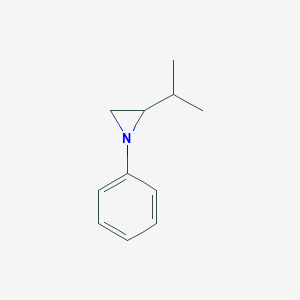

2-Isopropyl-1-phenylaziridine

Description

Structure

3D Structure

Properties

CAS No. |

74938-79-7 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

1-phenyl-2-propan-2-ylaziridine |

InChI |

InChI=1S/C11H15N/c1-9(2)11-8-12(11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |

InChI Key |

VFOHDFQPEPEWKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CN1C2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 2 Isopropyl 1 Phenylaziridine Derivatives

Nucleophilic Ring-Opening Reactions

Aziridines, as the most basic aza-heterocycles, are highly valuable in synthetic chemistry due to their significant ring strain and polarized carbon-heteroatom bonds. researchgate.net These characteristics make them exceptionally reactive in a variety of transformations, including ring-opening reactions to form 1,2-aminofunctionalized products, which are particularly valuable in the synthesis of complex molecules. researchgate.netresearchgate.netnih.gov The driving force for these reactions is the release of the substantial ring strain energy, which is approximately 27 kcal/mol. researchgate.netnih.gov

The regioselectivity and stereospecificity of nucleophilic ring-opening reactions of N-phenylaziridines are critical aspects that dictate the structure of the resulting products. The outcome of these reactions is highly dependent on the substitution pattern of the aziridine (B145994) ring and the nature of the nucleophile and catalyst employed. researchgate.netnih.gov

The substituents on the aziridine ring, such as phenyl and isopropyl groups, exert significant electronic and steric influences on the regioselectivity of the ring-opening reaction. For instance, in N-phenylaziridines, the phenyl group on the nitrogen atom influences the electronic properties of the ring. nih.gov The presence of a bulky isopropyl group at the C2 position introduces considerable steric hindrance, which can direct the nucleophilic attack to the less hindered carbon atom. rsc.org

In the context of 2-isopropyl-1-phenylaziridine, the interplay between the electronic effect of the N-phenyl group and the steric hindrance of the C2-isopropyl group is crucial in determining the site of nucleophilic attack. Generally, in the absence of strong electronic directing groups, the nucleophile preferentially attacks the less sterically hindered carbon of the aziridine ring.

Table 1: Influence of Substituents on Regioselectivity of Aziridine Ring-Opening

| Substituent | Position | Electronic Effect | Steric Effect | Influence on Regioselectivity |

| Phenyl | N1 | Electron-withdrawing (inductive), Electron-donating (resonance) | Moderate | Influences the overall reactivity and stability of the aziridinium (B1262131) ion intermediate. |

| Isopropyl | C2 | Electron-donating | High | Directs nucleophilic attack to the C3 position due to steric hindrance. |

This table provides a generalized overview of substituent effects. Actual outcomes can vary based on reaction conditions and the nature of the nucleophile.

The ring-opening of aziridines can proceed through two primary pathways: cleavage of a carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond. sioc-journal.cn The more common pathway for nucleophilic ring-opening reactions involves the cleavage of one of the C-N bonds. researchgate.net This process is driven by the nucleophilic attack on one of the ring carbons, leading to the formation of a β-functionalized amine.

However, under specific conditions, particularly with donor-acceptor (D-A) aziridines, ring-opening can occur via C-C bond cleavage. sioc-journal.cn This pathway typically involves the formation of an azomethine ylide intermediate, which can then participate in various cycloaddition reactions. sioc-journal.cn For this compound, which is not a typical D-A aziridine, the predominant pathway for nucleophilic ring-opening is expected to be C-N bond cleavage.

Studies have shown that for N-phenyl substituted aziridines, oxidation can lead to the formation of a radical cation that retains the ring structure. In contrast, when a phenyl group is attached to a carbon atom of the aziridine ring and an alkyl group is on the nitrogen, oxidation can lead to spontaneous ring opening to form azomethine ylide radical cations. nih.gov

Catalysts play a pivotal role in facilitating the ring-opening of aziridines by enhancing their reactivity and controlling the regioselectivity and stereospecificity of the reaction. researchgate.netnih.govnih.gov Both Lewis acids and transition metals are effective catalysts for these transformations.

Lewis acids, such as boron trifluoride diethyl etherate (BF₃·OEt₂), are commonly used to activate the aziridine ring towards nucleophilic attack. wikipedia.orgwikipedia.org The Lewis acid coordinates to the nitrogen atom of the aziridine, increasing the electrophilicity of the ring carbons and making them more susceptible to attack by nucleophiles. This activation often leads to a highly regioselective ring-opening. researchgate.net

The mechanism typically involves the formation of an aziridinium ion intermediate upon coordination of the Lewis acid. The subsequent nucleophilic attack proceeds via an Sₙ2-type mechanism, resulting in an inversion of configuration at the center of attack. researchgate.net In the case of 2-substituted aziridines, the nucleophilic attack generally occurs at the less substituted carbon. researchgate.net However, exceptions exist where the attack happens at the benzylic or allylic position. researchgate.net

Table 2: Lewis Acid-Catalyzed Ring-Opening of a Model Aziridine

| Aziridine Substrate | Lewis Acid | Nucleophile | Product | Regioselectivity | Reference |

| N-Tosyl-2-phenylaziridine | BF₃·OEt₂ | Halide ion | 2-Halo-1-phenyl-1-(tosylamino)ethane | High | researchgate.net |

| N-activated aziridines | BF₃·OEt₂ | Alcohols | β-Alkoxy amines | High (attack at more hindered position) | researchgate.net |

This table illustrates the general principle of Lewis acid catalysis in aziridine ring-opening. Specific outcomes for this compound would require dedicated experimental investigation.

The use of BF₃·OEt₂ has been shown to catalyze the alcoholysis of various aziridines regioselectively. researchgate.net Theoretical studies on the interaction of BF₃ with ethers and other oxygen-containing compounds provide insight into its role as a catalyst. nih.gov

Transition metal catalysts, particularly palladium complexes, have emerged as powerful tools for the regioselective and stereospecific ring-opening of aziridines. researchgate.netnih.govnih.gov Palladium-catalyzed reactions often proceed through an oxidative addition of the aziridine to a Pd(0) complex in an Sₙ2 fashion. researchgate.netnih.gov This step is typically the regioselectivity- and stereospecificity-determining step.

The choice of ligand on the palladium catalyst can significantly influence the outcome of the reaction, sometimes allowing for a switch in regioselectivity. nih.gov For example, different palladium catalyst systems (e.g., Pd/NHC vs. Pd/PR₃) can lead to the formation of different regioisomers. nih.gov These methods have been successfully applied to the synthesis of medicinally important compounds like enantioenriched β-phenethylamines. nih.gov

Computational studies have been instrumental in understanding the detailed mechanisms of these palladium-catalyzed reactions, rationalizing the observed regioselectivity and the role of various additives in the catalytic cycle. researchgate.netnih.gov

Table 3: Palladium-Catalyzed Ring-Opening Cross-Coupling of a Model Aziridine

| Aziridine Substrate | Palladium Catalyst System | Coupling Partner | Product | Key Feature | Reference |

| N-Tosyl-2-phenylaziridine | [SIPr-Pd(cinnamyl)Cl] | Phenylboronic acid | 2-Phenyl-2-(phenylamino)ethyl tosylate | C2-selective cross-coupling | researchgate.net |

| 2-Arylaziridines | Pd/P(t-Bu)₂Me | B₂(pin)₂ | β-Boryl-β-arylamines | Ring-opening C-B cross-coupling | researchgate.net |

This table showcases the versatility of palladium catalysis in aziridine chemistry. The specific application to this compound would be a subject for further research.

Ring-Opening with Diverse Nucleophiles

The strained aziridine ring is susceptible to cleavage by a variety of nucleophiles. wikipedia.orgresearchgate.net This reactivity makes aziridines valuable synthetic intermediates for the preparation of a wide range of functionalized amines. The regioselectivity of the ring-opening is influenced by both electronic and steric factors, including the substituents on the aziridine ring and the nature of the attacking nucleophile. researchgate.net

The nitrogen atom of this compound, being sufficiently nucleophilic, can react with acid chlorides. bioorg.org This reaction leads to the formation of an intermediate acylaziridinium ion. The chloride ion, liberated from the acid chloride, then acts as a nucleophile, attacking the activated aziridine ring to yield a ring-opened β-amino-α-chlorocarbonyl compound. bioorg.org The initial formation of the aziridinium ion is a key activation step, rendering the ring highly susceptible to nucleophilic attack. bioorg.org

A study on 2-acyl-1-(1-phenylethyl)aziridines demonstrated that the ring nitrogen's nucleophilicity initiates the reaction with various acid chlorides, forming acylaziridinium intermediates. bioorg.org Subsequent attack by the chloride anion resulted in the corresponding β-amino-α-chlorocarbonyl compounds. bioorg.org

| Reactant 1 | Reactant 2 | Intermediate | Product | Ref |

| 2-Acyl-1-(1-phenylethyl)aziridine | Acid Chloride | Acylaziridinium ion | β-Amino-α-chlorocarbonyl compound | bioorg.org |

The reaction of aziridines with hydrazones can be catalyzed by Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂). acs.org This reaction involves the ring-opening of the aziridine by the hydrazone, which acts as a nitrogen nucleophile. For instance, the reaction of N-tosylhydrazones with 2-phenylaziridine (B142167) in the presence of a catalytic amount of BF₃·OEt₂ leads to the formation of aminohydrazones in high yields. acs.org The optimization of reaction conditions, including the choice of solvent and reaction time, is crucial to maximize the yield and minimize side reactions like polymerization. acs.org

In a specific study, the reaction between phenyl tosyl hydrazone and phenyl tosylaziridine was optimized. acs.org It was found that using a catalytic amount of BF₃·OEt₂ in dichloromethane (B109758) for one hour provided the highest yield of the corresponding aminohydrazone. acs.org

| Aziridine | Hydrazone | Catalyst | Solvent | Product | Yield | Ref |

| Phenyl tosylaziridine | Phenyl tosyl hydrazone | BF₃·OEt₂ (catalytic) | CH₂Cl₂ | Aminohydrazone | 91% | acs.org |

Ring Expansion and Cycloaddition Reactions

The strain within the aziridine ring can be harnessed to drive ring expansion and cycloaddition reactions, providing access to larger and more complex N-heterocyclic systems. arkat-usa.org These transformations are often catalyzed by transition metals or promoted by the formation of reactive intermediates like azomethine ylides. arkat-usa.orgwikipedia.org

Ring expansion reactions of aziridines offer a powerful strategy for the synthesis of various N-heterocycles, including four-membered azetidines, five-membered pyrrolidines, and six-membered piperidines. arkat-usa.orgnih.govugent.be These transformations often proceed through the cleavage of a C-N or C-C bond in the aziridine ring, followed by the insertion of one or more atoms.

Transition metals play a pivotal role in catalyzing the ring expansion of aziridines. rsc.orgmdpi.com These catalysts can activate the aziridine ring towards nucleophilic attack or facilitate rearrangements. For example, palladium-catalyzed reactions of vinylaziridines with organoboronic acids can lead to the formation of allylic amines through a ring-opening cross-coupling mechanism. mdpi.com Nickel-catalyzed reactions have also been extensively studied for the ring-opening of aziridines with various nucleophiles. mdpi.comsioc-journal.cn

A biocatalytic approach using an engineered cytochrome P450 enzyme has been developed for the enantioselective one-carbon ring expansion of aziridines to azetidines. nih.govchemrxiv.org This enzymatic system promotes a bioorg.orgnih.gov-Stevens rearrangement of an in situ generated aziridinium ylide, affording chiral azetidines with high enantioselectivity. nih.govchemrxiv.org

| Aziridine Substrate | Catalyst/Enzyme | Reaction Type | Product | Key Feature | Ref |

| Thiophene-bearing aziridine | P411-AzetS (engineered cytochrome P450) | bioorg.orgnih.gov-Stevens Rearrangement | Azetidine (B1206935) | High enantioselection (99:1 er) and chemoselectivity | nih.gov |

[3+3] Cycloaddition reactions provide an efficient route to six-membered heterocycles like piperidines. In one example, N-tosylaziridines react with a 1,3-dipole equivalent in the presence of a palladium catalyst to furnish piperidine (B6355638) derivatives in good to excellent yields. acs.org The regioselectivity of this reaction can be influenced by substituents on the aziridine ring; for instance, a phenyl substituent on the aziridine can lead to a mixture of regioisomers. acs.org

Ring expansion of aziridines can also be achieved through intramolecular cyclization pathways. For example, 2-(ω-chloroalkyl)aziridines can undergo ring transformation upon treatment with nucleophiles to afford pyrrolidines and piperidines. ugent.be This process involves an initial nucleophilic attack on the aziridine ring, followed by intramolecular ring closure with the expulsion of the terminal chloride. ugent.be

| Aziridine Reactant | Reagent | Reaction Type | Product | Ref |

| N-Tosyl-2-phenylaziridine | 1,3-Dipole equivalent | [3+3] Cycloaddition | Mixture of regioisomeric piperidines | acs.org |

| 2-(ω-Chloroalkyl)aziridine | Nucleophile | Intramolecular Ring Expansion | Pyrrolidines or Piperidines | ugent.be |

Azomethine Ylide Formation and 1,3-Dipolar Cycloadditions

Aziridines, including this compound, can undergo thermal or photochemical ring-opening to form azomethine ylides. These 1,3-dipoles are highly reactive intermediates that readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, leading to the formation of five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org This reactivity is a cornerstone of their synthetic utility. wikipedia.orgresearchgate.net The formation of the azomethine ylide involves the cleavage of the carbon-carbon bond of the aziridine ring.

The [3+2] cycloaddition reaction of this compound with heterocumulenes such as isothiocyanates and carbon disulfide provides an efficient route to functionalized five-membered heterocycles. rsc.org Specifically, the reaction with isothiocyanates can yield thiazolidine (B150603) derivatives. For instance, the reaction of 1-isopropyl-2-phenylaziridine with phenyl isothiocyanate has been studied under various conditions.

A notable protocol involves the use of pyrrolidine (B122466) as an organocatalyst in water at moderate temperatures. rsc.org This method has been shown to be effective for the cycloaddition of various aziridines with isothiocyanates and carbon disulfide. The reaction is proposed to proceed via an SN2 pathway, leading to products with inverted configurations. rsc.org

Detailed findings from the reaction of 1-isopropyl-2-phenylaziridine (2a) with phenyl isothiocyanate (1a) are presented below:

Table 1: Pyrrolidine-Catalyzed Reaction of 1-Isopropyl-2-phenylaziridine with Phenyl Isothiocyanate

| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Pyrrolidine (10) | rt | 12 | 81 |

| 2 | Pyrrolidine (10) | 50 | 5 | 92 |

| 3 | Pyrrolidine (10) | 70 | 3.5 | 90 |

| 4 | Piperidine (10) | 50 | 7 | 83 |

| 5 | Et3N (10) | 50 | 12 | 45 |

Data sourced from RSC Advances. rsc.org

Similarly, the reaction with carbon disulfide under these conditions leads to the formation of the corresponding thiazolidine-2-thione derivative in good yield. rsc.orgrsc.orgacs.org The mechanism for these cycloadditions involves the formation of a urea-type intermediate when a catalyst like pyrrolidine is used. rsc.org

Azomethine ylides generated from aziridines can also react with activated alkenes. While specific examples detailing the reaction of this compound with methylenecycloalkenes are not prevalent in the reviewed literature, the reactivity of analogous systems provides insight. For instance, N-tosyl-2-phenylaziridine reacts with various alkenes, including methylenecycloalkenes, in the presence of a Lewis acid like BF₃·Et₂O to produce substituted pyrrolidines. researchgate.net In these reactions, the aziridine effectively functions as an electron-poor 1,3-dipole, leading to carboamination of the alkene. researchgate.net This suggests that this compound would likely undergo similar cycloadditions to form spiro-pyrrolidine structures.

Tandem and Multicomponent Reactions

The reactivity of the aziridine ring makes it an ideal participant in tandem and multicomponent reactions (MCRs). exeter.ac.ukbeilstein-journals.orgwindows.netresearchgate.netnih.gov These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. Aziridines can act as precursors to 1,3-dipoles for subsequent cycloadditions or undergo ring-opening followed by further transformations.

For example, a one-pot electrochemical coupling of aromatic olefins with ammonia (B1221849) and carbon dioxide or carbon disulfide has been reported to form 2-oxazolidinones or 2-thiazolidinethiones, respectively. kuleuven.be This process proceeds through an in-situ generated N-H aziridine intermediate which then undergoes ring expansion. This type of tandem aziridination-ring expansion sequence highlights the potential of aziridines in complex molecule synthesis.

Lithiation and Functionalization at Aziridine Ring Carbons and Aromatic Moiety

The functionalization of this compound can be achieved through regioselective lithiation, which allows for the introduction of various electrophiles at specific positions on both the aziridine ring and the aromatic moiety.

Regioselective Lithiation (e.g., β-Lithiation, ortho-Lithiation)

The regioselectivity of the lithiation of N-alkylarylaziridines is influenced by factors such as the nature of the base, the solvent, and the reaction temperature. researchgate.netacs.org By tuning these conditions, it is possible to direct the deprotonation to either the ortho position of the phenyl ring or the α-carbon of the aziridine ring (β to the nitrogen atom). researchgate.netacs.org

ortho-Lithiation: The aziridinyl group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position of the phenyl ring. researchgate.netresearchgate.net This is often achieved using an alkyllithium base at low temperatures. The resulting ortho-lithiated species can then be trapped with various electrophiles to introduce functionality. The ability of the nitrogen lone pair to coordinate with the lithium cation is a key factor in directing the metalation. acs.org

β-Lithiation (α to the ring): Deprotonation at the carbon atom bearing the isopropyl group (the α-position of the aziridine ring) can also be achieved. The configurational stability of the resulting organolithium species is crucial for achieving stereocontrolled functionalization. For N-tert-butylsulfonyl-2-phenylaziridine, selective lithiation at the benzylic position has been demonstrated to occur with retention of configuration. researchgate.net The dynamics at the aziridine nitrogen and complex-induced proximity effects are thought to be responsible for the observed regioselectivity. acs.org

The choice of base and reaction temperature can be used to switch between these two modes of reactivity, providing a versatile tool for the synthesis of diversely functionalized aziridine derivatives. acs.org

Computational and Spectroscopic Studies on Reactivity

Computational and spectroscopic methods are invaluable for understanding the structure, bonding, and reactivity of aziridines like this compound.

Density Functional Theory (DFT) calculations have been employed to study the mechanism of reactions involving aziridines, such as palladium-catalyzed ring-opening cross-coupling reactions. acs.org These studies can rationalize the observed stereochemical outcomes and the role of various ligands and additives. For instance, computational models have been used to explore the mechanism of the reaction between a copper-pyridine species and 1-(methylsulfonyl)-2-phenylaziridine, highlighting the role of LiClMgX₂ as a Lewis acid. nih.gov

Spectroscopic techniques, particularly NMR, are crucial for characterizing these compounds and studying their interactions. For example, NMR studies have been used to investigate the inclusion complex of (S)-2-isopropyl-1-(o-nitrophenyl)sulfonyl)aziridine with β-cyclodextrin. researchgate.net 2D-ROESY experiments suggested a deep insertion of the aziridine into the cyclodextrin (B1172386) cavity. researchgate.net Furthermore, ¹H NMR data is available for related compounds such as (2R)-1-[2-(Diphenylphosphino)benzyl]-2-isopropylaziridine, providing characteristic chemical shifts for the isopropyl and aziridine protons. mdpi.com

Table 2: Selected ¹H NMR Data for an Isopropyl-Substituted Aziridine Derivative

| Compound | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| (2R)-1-[2-(Diphenylphosphino)benzyl]-2-isopropylaziridine | CH(CH₃)₂ | 1.18–1.30 (m) | - |

| CH(CH₃)₂ | 0.83 (d), 0.86 (d) | 6.4 | |

| Aziridine H | 1.59 (d) | 3.4 |

Data sourced from Molecules. mdpi.com

These studies provide fundamental insights into the electronic and steric properties of this compound, which in turn govern its reactivity in the transformations discussed above.

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecules like this compound. wikipedia.org This quantum mechanical modeling method allows for the detailed examination of reaction mechanisms, transition states, and intermediates that are often difficult to observe experimentally. By calculating the potential energy surface of a reaction, DFT can provide critical insights into the feasibility and pathways of chemical transformations.

DFT calculations are instrumental in several key areas of aziridine chemistry:

Nitrogen Inversion Barriers: Aziridines can undergo nitrogen inversion, a process where the substituent on the nitrogen atom rapidly flips from one side of the ring to the other. This is restricted in the three-membered ring due to increased angle strain compared to acyclic amines. asianpubs.orgbath.ac.uk DFT studies can accurately predict the energy barriers for this inversion. The introduction of substituents, such as the isopropyl and phenyl groups in this compound, influences this barrier height. asianpubs.org

Reaction Pathways and Transition States: DFT is used to map out the minimum energy path of a reaction, identifying the structures of transition states and intermediates. cnr.it For instance, in the ring-opening reactions of aziridines, DFT can elucidate the energetics of different possible pathways, such as SN1- or SN2-type mechanisms, and predict regioselectivity. ru.nl Studies on the copper-catalyzed ring-opening of other substituted aziridines have used DFT to reveal the nature of the active catalyst and the role of Lewis acids in the mechanism. nih.gov

Catalyst-Substrate Interactions: In catalyzed reactions, DFT can model the interaction between the aziridine and the catalyst. For example, in the gallium-catalyzed reaction of aziridines with CO₂, DFT calculations have elucidated how ligand interactions with the catalyst promote the initial ring-opening of the aziridine. shu.ac.uk

Predicting Reactivity: Conceptual DFT provides descriptors like electrophilicity and nucleophilicity indices, which can rationalize and predict the relative reactivity of molecules in reactions such as Diels-Alder cycloadditions. nih.gov

The table below presents representative data from DFT studies on substituted aziridines, illustrating the types of energetic parameters that can be calculated to understand their reactivity and stereodynamics.

| Process/System | Method | Calculated Parameter | Value (kcal/mol) | Reference |

| Nitrogen Inversion in N-substituted aziridines | B3LYP/6-31++G(d,p) | Activation Energy (Ea) | Varies with substituent | asianpubs.org |

| Ga-catalyzed CO₂ addition to 1-isopropyl-2-phenylaziridine | RI-B97-D3/def2-SVP | Free Energy of Activation (TS1) | 29.52 | shu.ac.uk |

| Cu-catalyzed aryl Grignard addition to aziridines | UB3LYP-D3/6-31G(d) | Activation Barriers | Varies by pathway | nih.gov |

| Electrophilicity Index (ω) for 2-Phosphaindolizines | DFT | Electrophilicity (ω) | 0.148 - 0.156 eV | nih.gov |

This table is illustrative and compiles data from various aziridine systems to demonstrate the application of DFT.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of organic molecules, including this compound. auremn.org.br Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation and insights into dynamic processes. masterorganicchemistry.com

In the context of this compound, NMR is used to:

Confirm Molecular Structure: The chemical shifts, multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum, along with the number of signals in a ¹³C NMR spectrum, allow for the complete assignment of the molecule's static structure.

Study Conformational Equilibria: Molecules are not static; they exist as an equilibrium of different conformations. NMR spectroscopy, particularly through the analysis of coupling constants and by conducting experiments at different temperatures (Dynamic NMR), can provide information on the preferred conformations and the energy barriers between them. auremn.org.brresearchgate.net For aziridines, this includes studying the conformation of the isopropyl group relative to the aziridine ring and the phenyl group.

Monitor Reaction Progress: NMR is a powerful technique for mechanistic studies as it can be used to monitor the progress of a reaction over time. By taking spectra at various intervals, one can observe the disappearance of starting materials and the appearance of intermediates and products, providing kinetic data and mechanistic clues. cnr.it For example, the reduction of related 2-chloro-N-phenylpropanamide was shown to proceed via a 2-methyl-N-phenylaziridine intermediate, which was isolated and identified by NMR. rsc.org

Below is a table of hypothetical, yet representative, ¹H NMR data for this compound, based on known values for similar structures.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.10 - 7.40 | Multiplet | - |

| Aziridine-H (CH-iPr) | 2.50 | Doublet of doublets | ~3, 6 |

| Aziridine-H (CH-Ph) | 3.10 | Doublet of doublets | ~3, 7 |

| Isopropyl-CH | 1.80 | Multiplet | ~7 |

| Isopropyl-CH₃ | 0.95 | Doublet | ~7 |

| Isopropyl-CH₃' | 1.05 | Doublet | ~7 |

This table is illustrative. Actual chemical shifts and coupling constants can vary based on solvent and experimental conditions.

For complex structural problems, one-dimensional NMR may not be sufficient. Two-dimensional (2D) NMR techniques, such as Rotating-Frame Overhauser Enhancement Spectroscopy (ROESY), provide deeper insights into the three-dimensional structure of molecules in solution. ontosight.ai The ROESY experiment detects spatial proximities between nuclei through the nuclear Overhauser effect (NOE), regardless of whether the molecule is small or large. nih.gov

A ROESY spectrum displays correlation peaks (cross-peaks) between protons that are close to each other in space, typically within 5 Å. This is particularly valuable for:

Determining Relative Stereochemistry: The presence or absence of ROESY cross-peaks between specific protons can definitively establish their relative orientation (e.g., cis or trans) on the aziridine ring.

Assessing Conformation: It can reveal the preferred orientation of rotatable groups, such as the phenyl and isopropyl substituents. For instance, a cross-peak between a proton on the phenyl ring and a proton on the isopropyl group would indicate a folded conformation where these groups are near each other.

Studying Intermolecular Interactions: ROESY is highly effective for studying the geometry of complexes. Research on a related compound, (S)-2-isopropyl-1-(o-nitrophenyl)sulfonyl)aziridine, used 2D-ROESY to assess the geometry of its inclusion complex with β-cyclodextrin, revealing a deep insertion of the aziridine into the cyclodextrin cavity. researchgate.net

The table below lists key hypothetical ROESY correlations that would be instrumental in assessing the geometry of this compound.

| Interacting Protons | Information Gained |

| Aziridine ring protons | Confirms relative stereochemistry (cis/trans) |

| Phenyl protons ↔ Aziridine ring protons | Defines orientation of the N-phenyl group |

| Isopropyl protons ↔ Aziridine ring protons | Defines orientation of the C-isopropyl group |

| Phenyl protons ↔ Isopropyl protons | Indicates specific folded conformations |

Analysis of Transition States and Intermediates (e.g., Aziridinium Ylides, Nitrene Radical Anions)

The reactivity of this compound is often dictated by the formation of highly reactive, short-lived intermediates and the transition states leading to them. Understanding these species is crucial for controlling reaction outcomes.

Aziridinium Ylides: Aziridinium ylides are zwitterionic intermediates that can be generated from aziridines, typically by reaction with a carbene. nih.gov The nucleophilic nitrogen atom of the aziridine ring attacks the carbene, forming an ylide. These intermediates are exceptionally versatile and can undergo a variety of subsequent transformations, including:

acs.orgrsc.org-Dipolar Cycloadditions: The aziridinium ylide can act as a 1,3-dipole and react with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered heterocyclic rings.

Rearrangements: They can undergo rearrangements, such as the rsc.orgnih.gov-Stevens rearrangement, to yield expanded ring systems like azetidines. nih.gov

Ring Expansions: Formal [3+1] or [3+3] ring expansions of bicyclic aziridines with carbenes proceed through an aziridinium ylide intermediate to furnish complex azetidine and piperidine scaffolds. nih.gov

Nitrene Radical Anions: A nitrene radical anion is another key reactive intermediate that can be involved in aziridination reactions. These species can be generated via the reductive activation of precursors like sulfonyl azides, often through photoredox catalysis. acs.orgresearchgate.net Unlike highly reactive triplet nitrenes, nitrene radical anions can offer different reactivity and selectivity profiles. nih.gov Mechanistic studies, including luminescence quenching and trapping experiments, have provided convincing evidence for their intermediacy in certain alkene aziridination reactions. acs.org Computational studies have also confirmed that nitrene radicals can serve as reactive intermediates in direct aziridination processes. rsc.org The reaction of a nitrene radical anion with an alkene leads to the formation of the corresponding aziridine ring.

The table below summarizes key characteristics and reactions of these important intermediates.

| Intermediate | Generation Method | Typical Subsequent Reactions | Product Type | Reference |

| Aziridinium Ylide | Reaction of aziridine with a carbene (e.g., from a diazo compound) | acs.orgrsc.org-Dipolar Cycloaddition, rsc.orgnih.gov-Stevens Rearrangement | Five-membered heterocycles, Expanded rings (azetidines) | nih.gov |

| Nitrene Radical Anion | Reductive activation of sulfonyl azides (e.g., via photoredox catalysis) | Addition to alkenes | Aziridines | acs.orgresearchgate.net |

Advanced Applications of 2 Isopropyl 1 Phenylaziridine in Complex Organic Synthesis

Stereocontrolled Synthesis of Functionalized Amines and Amine Scaffolds

The high ring strain of the aziridine (B145994) ring in 2-isopropyl-1-phenylaziridine makes it an excellent electrophile, susceptible to nucleophilic attack, which leads to regioselective and stereoselective ring-opening. This reactivity is harnessed for the synthesis of highly functionalized chiral amines and their derivatives, which are pivotal components of many biologically active compounds and pharmaceuticals. wikipedia.orgresearchgate.net

The ring-opening of aziridines with various nucleophiles, including amines, is a powerful method for constructing complex molecular architectures. researchgate.net The reaction typically proceeds via an S(_N)2 mechanism, resulting in the inversion of stereochemistry at the site of nucleophilic attack. This stereochemical fidelity is crucial for the synthesis of enantiopure compounds. For instance, the reaction of a chiral aziridine with an amine nucleophile can lead to the formation of a 1,2-diamine with predictable and controlled stereochemistry.

Research has demonstrated that the regioselectivity of the ring-opening reaction can be influenced by the substituents on the aziridine ring and the nature of the nucleophile and catalyst. rsc.org For non-activated aziridines like this compound, activation with a Lewis acid or an alkylating agent can enhance their reactivity towards nucleophiles. nih.gov This activation generates a more electrophilic aziridinium (B1262131) ion, which is then readily attacked by the amine nucleophile. nih.gov

The following table summarizes representative examples of nucleophilic ring-opening reactions of aziridines with amine nucleophiles, highlighting the stereochemical outcome and the types of functionalized amines that can be synthesized.

| Aziridine Derivative | Nucleophile | Product (Functionalized Amine) | Stereochemical Outcome |

| Chiral N-sulfonylaziridine | Primary Amine | Chiral 1,2-Diamine | Inversion of configuration |

| N-Activated Aziridine | Secondary Amine | Chiral Vicinal Diamine | Stereospecific |

| 2-Substituted Aziridine | Aniline | N-Aryl-1,2-diamine | Regio- and stereoselective |

These stereocontrolled methodologies provide efficient access to a diverse range of chiral amine scaffolds that are otherwise challenging to synthesize. The predictability of the stereochemical outcome makes this compound and its derivatives highly valuable in the asymmetric synthesis of complex nitrogen-containing molecules.

Synthesis of Chiral Building Blocks for Complex Molecular Architectures

Chiral aziridines, including this compound, serve as versatile chiral building blocks for the synthesis of a wide array of complex and biologically significant molecules. nih.govugent.be Their utility stems from the ability to undergo stereospecific transformations, allowing the transfer of their inherent chirality to the target molecule. The use of such chiral building blocks is a cornerstone of modern asymmetric synthesis, enabling the efficient construction of enantiomerically pure pharmaceuticals and natural products. researchgate.net

One of the key applications of chiral aziridines is in the synthesis of non-proteinogenic α- and β-amino acids and their derivatives. For example, the ring-opening of chiral aziridine-2-carboxylates with various nucleophiles provides access to a range of substituted amino acids with high stereopurity. ru.nlresearchgate.net Furthermore, chiral 2-hydroxymethylaziridines can be transformed into valuable chiral amino alcohols, which are important structural motifs in many natural products and chiral auxiliaries. researchgate.net

The versatility of this compound as a chiral auxiliary has also been demonstrated in asymmetric synthesis. sfu.ca A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction. After the desired stereoselective transformation, the auxiliary can be cleaved from the molecule. The isopropyl group at the C2 position of this compound can effectively direct the approach of reagents, leading to high diastereoselectivity in various reactions.

The following table provides examples of complex molecular architectures synthesized using chiral aziridines as key building blocks.

| Chiral Aziridine Precursor | Transformation | Resulting Chiral Building Block/Molecule | Significance |

| (2R,3S)-3-Phenylaziridine-2-carboxylate | Nucleophilic Ring-Opening | Phenylserine derivatives | Components of antibiotics |

| Chiral 2-Hydroxymethylaziridine | Ring-opening/functionalization | Enantiopure 1,2-amino alcohols | Precursors for pharmaceuticals |

| (S)-2-Isopropyl-1-(o-nitrophenyl)sulfonyl)aziridine | Complexation studies | Stable host-guest complexes | Potential for drug delivery systems researchgate.net |

| Chiral Aziridine | Asymmetric alkylation | Homochiral α-amino acids | Building blocks for peptides rsc.org |

The ability to generate complex chiral molecules from readily available chiral aziridines underscores their importance in synthetic organic chemistry. The stereochemical information embedded in the aziridine ring can be effectively translated into the final product, making them powerful tools for the construction of enantiomerically pure compounds.

Contributions to Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology that aims to generate collections of structurally diverse small molecules in an efficient manner. frontiersin.orgfrontiersin.org The goal of DOS is to populate chemical space with novel molecular scaffolds that can be screened for biological activity. nih.gov While there are no specific reports detailing the application of this compound in a DOS campaign, the inherent reactivity of the aziridine ring makes it a highly suitable scaffold for such endeavors.

The principles of DOS often rely on "build/couple/pair" strategies or branching pathways from a common intermediate to generate a library of diverse compounds. nih.govfrontiersin.org The strained aziridine ring of this compound can undergo a variety of transformations, including nucleophilic ring-opening and cycloaddition reactions, which can be exploited in a DOS workflow. wikipedia.orgresearchgate.net

A hypothetical DOS strategy employing this compound could involve the following steps:

Build: Synthesis of the core this compound scaffold.

Couple: Parallel reactions of the aziridine with a diverse set of nucleophiles (e.g., amines, thiols, alcohols) to generate a library of ring-opened products.

Pair: Alternatively, the aziridine can be subjected to various cycloaddition reactions with different dipolarophiles to create a range of heterocyclic scaffolds.

This approach would lead to a library of compounds with significant skeletal and stereochemical diversity, starting from a single chiral precursor. The generation of such libraries of N-heterocyclic compounds is of great interest for the discovery of new potential herbicidal or pharmaceutical agents. rsc.org The use of aziridine-containing building blocks in DOS has been shown to yield novel small-molecule inhibitors of protein-protein interactions. frontiersin.org

The following table illustrates how the reactivity of this compound could be leveraged in a DOS approach.

| Reaction Type | Reactant Class | Resulting Scaffold Diversity |

| Nucleophilic Ring-Opening | Amines, Thiols, Alcohols | Functionalized acyclic amines |

| [3+2] Cycloaddition | Isothiocyanates | Thiazolidines |

| [3+2] Cycloaddition | Aldehydes | Oxazolidines |

| [3+2] Cycloaddition | Imines | Imidazolidines |

By systematically exploring these reaction pathways with a diverse set of reactants, a large and structurally rich library of compounds can be generated, which is the primary objective of Diversity-Oriented Synthesis.

Precursors for Advanced Heterocyclic Synthesis

This compound serves as a valuable precursor for the synthesis of a variety of more complex heterocyclic systems. The ring-strain of the aziridine moiety can be strategically released through cycloaddition reactions or ring-expansion processes to construct five-membered and other heterocyclic rings. rsc.orgbeilstein-journals.org These transformations often proceed with high regio- and stereoselectivity, providing access to a range of functionalized heterocycles that are important in medicinal chemistry and materials science.

One of the most well-documented applications of this compound is in [3+2] cycloaddition reactions. For instance, it reacts with isothiocyanates in the presence of a pyrrolidine (B122466) catalyst to yield thiazolidin-2-ylidene derivatives. Current time information in Bangalore, IN. Similarly, thermal 1,3-dipolar addition to aldehydes leads to the formation of 4-aroyloxazolidines. rsc.org These reactions proceed via the formation of an intermediate azomethine ylide, which then undergoes cycloaddition with the dipolarophile. rsc.org

Furthermore, this compound can be converted into oxazolidinones through reactions with carbon dioxide, often catalyzed by metal complexes. acs.org The synthesis of oxazolidinones is of particular interest as this heterocyclic core is found in several antibacterial agents. beilstein-journals.org Ring-expansion reactions of aziridine-2-carboxylates with isocyanates provide an efficient route to imidazolidin-2-ones. researchgate.net

The table below summarizes the synthesis of various heterocycles from this compound and related aziridines.

| Starting Aziridine | Reagent | Heterocyclic Product | Reaction Type |

| This compound | Phenyl isothiocyanate | Thiazolidin-2-ylidene | [3+2] Cycloaddition Current time information in Bangalore, IN. |

| 2-Benzoyl-1-isopropyl-3-phenylaziridine | Aromatic aldehydes | 4-Aroyloxazolidine | [3+2] Cycloaddition rsc.org |

| 1-Isopropyl-2-phenylaziridine | Carbon Dioxide | 3-Isopropyl-5-phenyloxazolidin-2-one | Cycloaddition frontiersin.org |

| N-Alkylaziridine-2-carboxylate | N-Alkyl isocyanate | Imidazolidin-2-one | Ring Expansion researchgate.net |

These examples highlight the utility of this compound as a versatile starting material for the construction of a diverse range of heterocyclic compounds, further expanding its importance in synthetic organic chemistry.

Integration into Catalytic Systems and Ligand Design

Chiral ligands are essential components in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral substrates. The design and synthesis of novel chiral ligands are therefore of paramount importance in modern organic chemistry. nih.gov Derivatives of this compound have been successfully integrated into chiral ligand frameworks, demonstrating their potential in asymmetric catalysis.

A notable example is the synthesis of optically pure phosphines functionalized with chiral aziridines. lodz.pl Specifically, (2S)-1-[2-(diphenylphosphino)phenyl]-2-isopropylaziridine has been synthesized and evaluated as a chiral ligand in the copper-catalyzed asymmetric Friedel–Crafts alkylation of indoles with β-nitrostyrene. lodz.plmdpi.com In this catalytic system, the chiral aziridine-phosphine ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction, leading to the formation of the product with high enantioselectivity. lodz.pl

The modular nature of these ligands, where the aziridine moiety can be readily modified, allows for the fine-tuning of their steric and electronic properties to optimize catalytic activity and selectivity for different reactions. The development of such P,N-ligands, which contain both a soft phosphorus and a hard nitrogen donor atom, has been a significant area of research in catalysis. nih.gov

The following table details the application of a chiral aziridine-phosphine ligand derived from a 2-isopropylaziridine structure in asymmetric catalysis.

| Chiral Ligand | Metal Catalyst | Asymmetric Reaction | Product | Enantiomeric Excess (ee) |

| (2S)-1-[2-(Diphenylphosphino)phenyl]-2-isopropylaziridine | (CuOTf)₂·C₆H₆ | Friedel–Crafts alkylation of indole (B1671886) with β-nitrostyrene | 3-Substituted indole | Up to 85% lodz.pl |

The successful application of this compound derivatives as chiral ligands in asymmetric catalysis opens up new avenues for the development of highly efficient and selective catalytic systems. This demonstrates the versatility of this compound not only as a chiral building block but also as a key component in the design of advanced catalytic tools for organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.